molecular formula C15H14O3 B12836922 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol

Cat. No.: B12836922
M. Wt: 242.27 g/mol
InChI Key: XQCUDPNYYOMRJL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)phenyl]phenol

InChI

InChI=1S/C15H14O3/c16-14-7-2-1-6-13(14)11-4-3-5-12(10-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2

InChI Key

XQCUDPNYYOMRJL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction forms the dioxolane ring. The biphenyl structure can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acetalization and coupling reactions, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalysts and efficient separation techniques would be essential to ensure the purity and scalability of the production process.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that derivatives of dioxolane compounds showed effective antibacterial properties against strains like Staphylococcus aureus and Candida albicans .
  • Mechanism : The mechanism often involves enzyme inhibition or disruption of metabolic pathways in pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • In vitro Studies : Certain derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .
  • Potential Mechanisms : These effects may be attributed to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Neuroprotective Effects

Emerging research suggests neuroprotective potential:

  • Cell Studies : In vitro experiments indicated that treatment with similar compounds could reduce oxidative stress-induced cell death by approximately 40%, while increasing antioxidant enzyme levels .

Synthetic Applications

The unique structure of this compound allows for versatile synthetic applications:

Organic Synthesis

The compound can serve as a building block in organic synthesis:

  • Synthetic Routes : Common methods include Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds . The introduction of the dioxolane ring can be achieved through reactions involving diols and aldehydes under acidic conditions .

Material Science Applications

The biphenyl structure enhances the compound's potential use in material science:

Polymeric Materials

Due to its structural properties, it can be incorporated into polymer matrices:

  • Thermal Stability : The biphenyl core provides rigidity and thermal stability, making it suitable for high-performance materials .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol
  • CAS No.: 652-78-8
  • Molecular Formula : C₁₅H₁₄O₃
  • Molecular Weight : 242.27 g/mol
  • Key Features : A biphenyl scaffold with a hydroxyl group at position 2 and a 1,3-dioxolane ring at position 3' ().

Structural Significance: The 1,3-dioxolane group is an electron-rich heterocycle that enhances solubility in polar solvents and may modulate electronic effects on the biphenyl core.

Comparison with Structurally Similar Compounds

Magnolol Derivatives (e.g., 5,5′-Diallyl-2′-((4-fluorobenzyl)oxy)-[1,1'-biphenyl]-2-ol)

  • Structural Differences :
    • Substituents : Allyl groups at positions 5 and 5', and a 4-fluorobenzyl ether at position 2' (, Figure 3g).
    • Functional Groups : Hydroxyl at position 2 and ether linkages.
  • Fluorine substitution increases metabolic stability.
  • Biological Activity : Exhibits anticancer effects via modulation of PI3K/Akt/mTOR and NF-κB pathways ().
  • Key Contrast: The dioxolane in the target compound may offer better solubility but lacks the allyl groups linked to magnolol’s cytotoxicity.

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde (CAS 893737-24-1)

  • Structural Differences :
    • Functional Group : Aldehyde at position 2 instead of hydroxyl ().
  • Functional Impact :
    • The aldehyde enables nucleophilic reactions (e.g., Schiff base formation), making it a precursor in synthetic chemistry.
  • Key Contrast : The absence of a hydroxyl group reduces hydrogen-bonding capacity, limiting biological activity compared to the target compound.

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine (CAS 26908-34-9)

  • Structural Differences :
    • Substituents : Dioxolane at position 4' and amine at position 4 ().
  • Functional Impact :
    • The amine group introduces basicity, enabling salt formation and altering solubility.
  • Key Contrast: Positional isomerism (dioxolane at 4' vs. 3') and amine vs.

3,5-Dichloro-[1,1'-biphenyl]-2-ol (CAS 5335-24-0)

  • Structural Differences :
    • Substituents : Chlorine atoms at positions 3 and 5 ().
  • Functional Impact :
    • Chlorine increases electronegativity and lipophilicity, enhancing stability and antimicrobial potency.
  • Biological Activity: Used as a disinfectant, analogous to o-phenylphenol ().
  • Key Contrast : The target compound’s dioxolane replaces chlorines, likely reducing toxicity but sacrificing antimicrobial efficacy.

o-Phenylphenol ([1,1'-Biphenyl]-2-ol)

  • Structural Differences: Substituents: No dioxolane; only hydroxyl at position 2 ().
  • Functional Impact :
    • Simpler structure with high acidity (pKa ~10.5) due to the hydroxyl group.
  • Applications : Widely used as a fungicide and germicide ().
  • Key Contrast : The dioxolane in the target compound may reduce volatility and improve formulation stability.

Comparative Data Table

Compound Name CAS No. Substituents Key Functional Groups Applications Key References
This compound 652-78-8 Dioxolane (3'), hydroxyl (2) Hydroxyl, dioxolane Under investigation
5,5′-Diallyl-2′-((4-fluorobenzyl)oxy)-[1,1'-biphenyl]-2-ol - Allyl (5,5'), 4-F-benzyl (2') Hydroxyl, ether Anticancer agents
3,5-Dichloro-[1,1'-biphenyl]-2-ol 5335-24-0 Chlorine (3,5) Hydroxyl Disinfectant
o-Phenylphenol 90-43-7 None Hydroxyl Fungicide, disinfectant
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine 26908-34-9 Dioxolane (4'), amine (4) Amine Synthetic intermediate

Research Findings and Implications

  • Anticancer Potential: While magnolol derivatives () show multi-target anticancer activity, the target compound’s dioxolane group may offer improved solubility for drug delivery.
  • Antimicrobial Activity: The absence of chlorine or allyl groups in the target compound likely reduces toxicity compared to o-phenylphenol () but may limit germicidal efficacy.
  • Synthetic Utility : Aldehyde and amine analogs () highlight the versatility of biphenyl scaffolds in organic synthesis, though the hydroxyl group in the target compound restricts certain reactions.

Biological Activity

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O3C_{15}H_{14}O_3 with a molecular weight of approximately 242.27 g/mol. The compound features a biphenyl structure substituted with a dioxolane ring and a hydroxyl group.

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with dioxolane precursors under controlled conditions. Various synthetic routes have been explored to optimize yields and purity.

Antimicrobial Activity

Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain dioxolane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Properties

The anticancer activity of related compounds has been documented extensively. A notable case study involved a series of dioxolane derivatives that exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These findings suggest that this compound may warrant further investigation for its potential anticancer effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives including those similar to this compound. The results indicated that these compounds could inhibit microbial growth effectively:

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Compound C128Pseudomonas aeruginosa

Study on Anticancer Activity

Another investigation focused on the anticancer properties of dioxolane derivatives revealed promising results:

CompoundCell LineIC50 (µg/mL)
Dioxolane Derivative XMCF-70.5
Dioxolane Derivative YHCT-1160.7

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